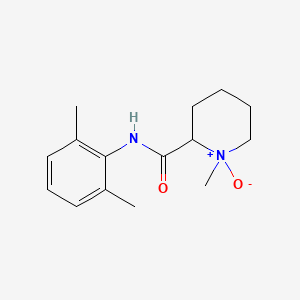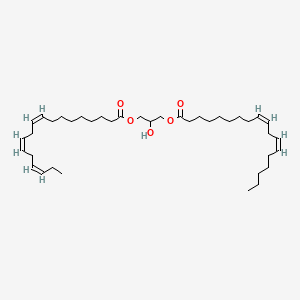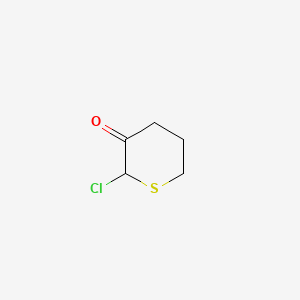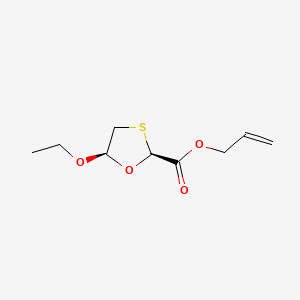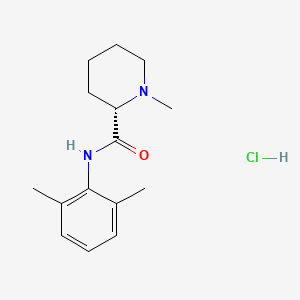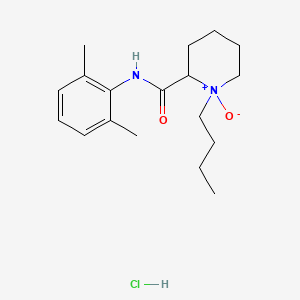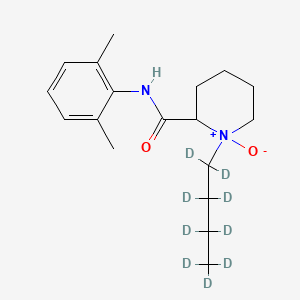![molecular formula C12H34N6O8Pt2 B586100 Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate CAS No. 82398-34-3](/img/new.no-structure.jpg)
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is a platinum-based compound known for its significant role as an impurity standard in pharmaceutical testing. It is closely related to oxaliplatin, a well-known chemotherapy drug. The compound has a molecular formula of C12H24N5O5Pt2+ and a molecular weight of 708.52 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves the reaction of platinum compounds with (1R,2R)-1,2-cyclohexanediamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired dimeric structure. The compound is sensitive to light and requires storage in an amber vial at -20°C under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and the use of specific solvents like methanol and water. The final product is purified and packaged under stringent conditions to maintain its stability and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the diaquo ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, amines, and other nucleophiles. The reactions are typically carried out in aqueous or methanolic solutions under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various platinum complexes with different ligands, while oxidation and reduction reactions can produce different oxidation states of the platinum center .
Aplicaciones Científicas De Investigación
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate has several scientific research applications:
Chemistry: Used as a reference standard in the analysis and quality control of platinum-based drugs.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its role as an impurity in oxaliplatin formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the development and testing of new platinum-based compounds and materials
Mecanismo De Acción
The mechanism of action of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Oxaliplatin: A widely used chemotherapy drug with a similar platinum-based structure.
Cisplatin: Another platinum-based chemotherapy drug with a different ligand structure.
Carboplatin: A platinum-based drug with a different set of ligands compared to oxaliplatin and cisplatin.
Uniqueness
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is unique due to its dimeric structure and specific ligand configuration. This uniqueness makes it an important reference standard for studying the impurities and degradation products of oxaliplatin and other platinum-based drugs .
Propiedades
Número CAS |
82398-34-3 |
|---|---|
Fórmula molecular |
C12H34N6O8Pt2 |
Peso molecular |
780.606 |
Nombre IUPAC |
dioxidanium;(1R,2R)-cyclohexane-1,2-diamine;platinum;dinitrate |
InChI |
InChI=1S/2C6H14N2.2NO3.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;;/h2*5-6H,1-4,7-8H2;;;2*1H2;;/q;;2*-1;;;;/p+2/t2*5-,6-;;;;;;/m11....../s1 |
Clave InChI |
PTMQTUGVSQOYOU-NFPQPXRDSA-P |
SMILES |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH3+].[OH3+].[Pt].[Pt] |
Sinónimos |
(SP-4-2)-Di-oxobis[(1R,2R)-1,2-cyclohexanediamine-κN,κN’]diplatinum(2+) Dinitrate; (SP-4-2)-Di-oxobis[(1R-trans)-1,2-cyclohexanediamine-N,N’]diplatinum(2+) Dinitrate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



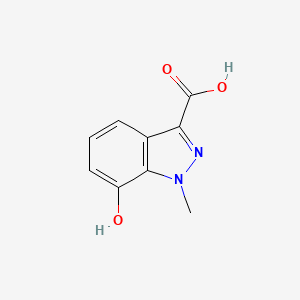
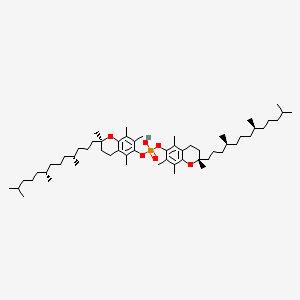
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)
